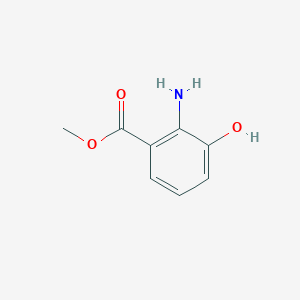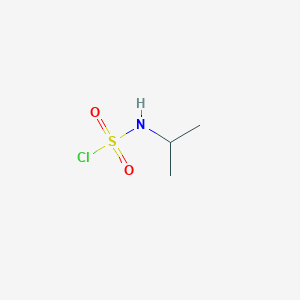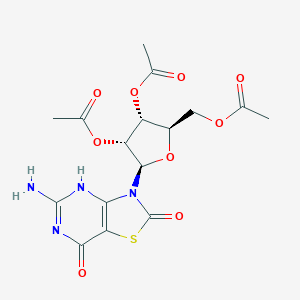
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione, also known as Triapine, is a synthetic small molecule that has been extensively studied for its potential use in cancer treatment. Triapine is a potent inhibitor of ribonucleotide reductase (RNR), an enzyme that plays a crucial role in DNA synthesis and repair.
作用機序
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione exerts its anticancer activity by inhibiting RNR, which is essential for the synthesis of deoxyribonucleotides, the building blocks of DNA. By inhibiting RNR, 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione disrupts DNA synthesis and repair, leading to DNA damage and cell death. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has also been shown to inhibit other enzymes involved in DNA synthesis and repair, such as DNA polymerase and thymidylate synthase.
生化学的および生理学的効果
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has been shown to have a wide range of biochemical and physiological effects. It has been shown to induce oxidative stress, DNA damage, and apoptosis in cancer cells. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has been shown to modulate the immune system by increasing the production of cytokines and chemokines.
実験室実験の利点と制限
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified. It has a well-defined mechanism of action and has been extensively studied in preclinical models. However, 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione also has some limitations for lab experiments. It is a potent inhibitor of RNR, which is essential for normal cell growth and proliferation. Therefore, it can be toxic to normal cells at high concentrations. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione also has a short half-life, which limits its efficacy in vivo.
将来の方向性
For 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione research include the development of new synthesis methods to improve its yield and purity, the identification of biomarkers to predict its efficacy in cancer patients, and the evaluation of its potential use in combination with other anticancer drugs. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione may also have potential applications in other diseases, such as viral infections and autoimmune disorders.
合成法
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione can be synthesized by reacting 2,3,5-tri-O-acetyl-D-ribose with 2-aminothiazole and 2,4-dioxo-5-chloropyrimidine in the presence of sodium hydride and acetic acid. The resulting compound is then deacetylated with sodium methoxide to yield 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione. The overall yield of this synthesis method is approximately 10%.
科学的研究の応用
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has been extensively studied for its potential use in cancer treatment. It has shown promising results in preclinical studies as a single agent and in combination with other anticancer drugs. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit angiogenesis and metastasis. 5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione has also been shown to sensitize cancer cells to radiation therapy.
特性
CAS番号 |
124737-24-2 |
|---|---|
製品名 |
5-Amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione |
分子式 |
C16H18N4O9S |
分子量 |
442.4 g/mol |
IUPAC名 |
[(2R,3R,4R,5R)-3,4-diacetyloxy-5-(5-amino-2,7-dioxo-6H-[1,3]thiazolo[4,5-d]pyrimidin-3-yl)oxolan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H18N4O9S/c1-5(21)26-4-8-9(27-6(2)22)10(28-7(3)23)14(29-8)20-12-11(30-16(20)25)13(24)19-15(17)18-12/h8-10,14H,4H2,1-3H3,(H3,17,18,19,24)/t8-,9-,10-,14-/m1/s1 |
InChIキー |
JCBNBPGERWWBNS-NZHONMPCSA-N |
異性体SMILES |
CC(=O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C3=C(C(=O)N=C(N3)N)SC2=O)OC(=O)C)OC(=O)C |
SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)NC(=N3)N)SC2=O)OC(=O)C)OC(=O)C |
正規SMILES |
CC(=O)OCC1C(C(C(O1)N2C3=C(C(=O)N=C(N3)N)SC2=O)OC(=O)C)OC(=O)C |
同義語 |
5-amino-3-(2,3,5-tri-O-acetyl-beta-ribofuranosyl)thiazolo(4,5-d)pyrimidine-2,7-dione |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



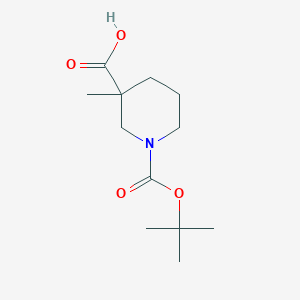
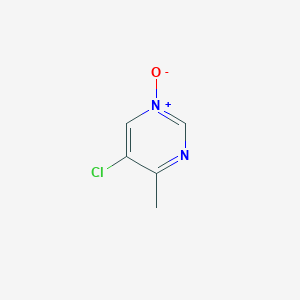
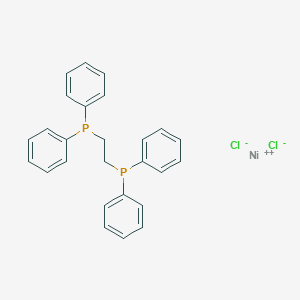
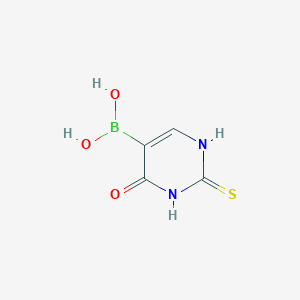
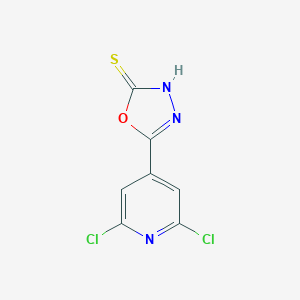
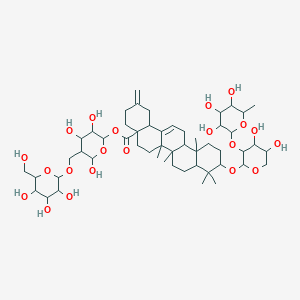
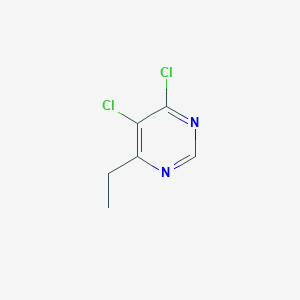
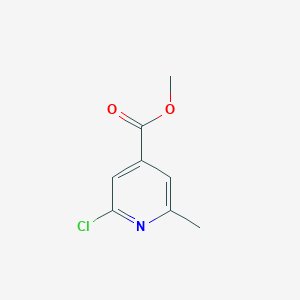
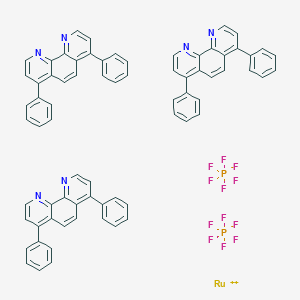
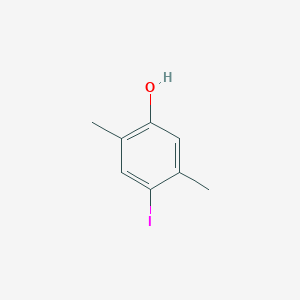
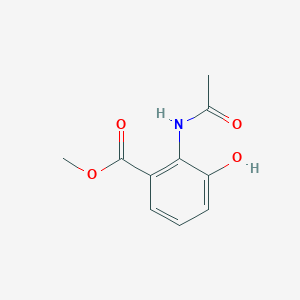
![Bicyclo[2.2.1]heptan-1-yl 2-methylprop-2-enoate](/img/structure/B50672.png)
